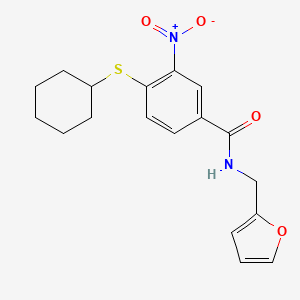![molecular formula C19H25NO9 B6043833 6-O-{1-[(benzyloxy)carbonyl]prolyl}hexopyranose](/img/structure/B6043833.png)
6-O-{1-[(benzyloxy)carbonyl]prolyl}hexopyranose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-O-{1-[(benzyloxy)carbonyl]prolyl}hexopyranose, also known as Z-Hex, is a carbohydrate derivative that has been widely used in scientific research. This molecule is a prodrug, meaning that it is inactive until it is metabolized in the body. Z-Hex has been synthesized using various methods and has been used in a range of applications, including drug delivery, imaging, and as a tool for studying carbohydrate metabolism. In
作用機序
6-O-{1-[(benzyloxy)carbonyl]prolyl}hexopyranose's mechanism of action is dependent on its ability to be metabolized by enzymes in the body. Once metabolized, this compound releases the active drug or imaging agent. The prodrug form allows for targeted delivery to specific tissues or cells, increasing the efficacy and reducing the toxicity of the drug. The molecule's unique structure allows for selective binding to specific tissues or cells, providing a high degree of specificity in imaging.
Biochemical and Physiological Effects
This compound's biochemical and physiological effects are dependent on the active drug or imaging agent that is released upon metabolism. In the case of drug delivery, this compound has been shown to increase the efficacy and reduce the toxicity of various drugs. In imaging, this compound has been shown to provide a high degree of specificity in imaging, allowing for the detection of specific tissues or cells. In carbohydrate metabolism, this compound has been used as a tool for studying the biosynthesis and degradation of carbohydrates in the body.
実験室実験の利点と制限
6-O-{1-[(benzyloxy)carbonyl]prolyl}hexopyranose's advantages for lab experiments include its ability to be metabolized by enzymes in the body, allowing for targeted delivery to specific tissues or cells. Its unique structure also allows for selective binding to specific tissues or cells, providing a high degree of specificity in imaging. However, this compound's limitations include its cost and the complexity of its synthesis. Additionally, the prodrug form may not be suitable for all drugs or imaging agents.
将来の方向性
For 6-O-{1-[(benzyloxy)carbonyl]prolyl}hexopyranose include the development of new synthesis methods that are more cost-effective and efficient. Additionally, this compound's use as a tool for studying carbohydrate metabolism may lead to new insights into the biosynthesis and degradation of carbohydrates in the body. Finally, the development of new drugs and imaging agents that can be delivered using this compound may lead to new treatments for various diseases and improved imaging techniques.
合成法
6-O-{1-[(benzyloxy)carbonyl]prolyl}hexopyranose can be synthesized using various methods, including chemical synthesis and enzymatic synthesis. One of the most commonly used methods for chemical synthesis is the Koenigs-Knorr glycosylation reaction. This reaction involves the use of a glycosyl donor and a glycosyl acceptor to form a glycosidic bond. In the case of this compound synthesis, the glycosyl donor is a protected hexopyranose and the glycosyl acceptor is a protected proline. The reaction is typically carried out in the presence of a catalyst, such as silver triflate, and a promoter, such as 2,4,6-triisopropylbenzenesulfonyl chloride. The resulting product is then deprotected to yield this compound.
科学的研究の応用
6-O-{1-[(benzyloxy)carbonyl]prolyl}hexopyranose has been used in a range of scientific research applications, including drug delivery, imaging, and as a tool for studying carbohydrate metabolism. In drug delivery, this compound has been used as a prodrug for various drugs, including anti-cancer agents and anti-inflammatory agents. The prodrug form allows for targeted delivery to specific tissues or cells, increasing the efficacy and reducing the toxicity of the drug. In imaging, this compound has been used as a contrast agent for magnetic resonance imaging (MRI) and positron emission tomography (PET) imaging. The molecule's unique structure allows for selective binding to specific tissues or cells, providing a high degree of specificity in imaging. In carbohydrate metabolism, this compound has been used as a tool for studying the biosynthesis and degradation of carbohydrates in the body.
特性
IUPAC Name |
1-O-benzyl 2-O-[(3,4,5,6-tetrahydroxyoxan-2-yl)methyl] pyrrolidine-1,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO9/c21-14-13(29-18(25)16(23)15(14)22)10-27-17(24)12-7-4-8-20(12)19(26)28-9-11-5-2-1-3-6-11/h1-3,5-6,12-16,18,21-23,25H,4,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWRDYAXBPAPLJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)OCC3C(C(C(C(O3)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{4-[5-(acetylamino)-1-phenyl-1H-benzimidazol-2-yl]phenyl}acetamide](/img/structure/B6043759.png)
![3-imino-1,7-dimethyl-5-pyridin-4-yl-2,6-dioxabicyclo[2.2.2]octane-4,8,8-tricarbonitrile](/img/structure/B6043764.png)
![4-(3-methylbutyl)-3-[2-(1,2-oxazinan-2-yl)-2-oxoethyl]-2-piperazinone](/img/structure/B6043774.png)
![N-(1-benzyl-3-pyrrolidinyl)-3-{1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B6043785.png)
![N-[4-(acetylamino)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B6043791.png)
![1-(cyclobutylmethyl)-3-hydroxy-3-({[(3-phenyl-1H-pyrazol-4-yl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6043804.png)
![4-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-2-(3-phenylpropyl)morpholine](/img/structure/B6043814.png)
![4-[(7,7-dimethyl-2-phenyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl)thio]butanenitrile](/img/structure/B6043826.png)
![2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]thio}-N-(2,3,5,6-tetrafluorophenyl)acetamide](/img/structure/B6043835.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-3,3,3-trifluoropropanamide](/img/structure/B6043842.png)
![{1'-[4-(1H-pyrazol-1-yl)benzyl]-1,3'-bipiperidin-4-yl}methanol](/img/structure/B6043843.png)
![2-(4-chloro-2-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenoxy)-N-cyclopentylacetamide](/img/structure/B6043855.png)

